molecular formula C7H12Cl2N2O B1457805 (3-Methoxypyridin-2-yl)methanamine dihydrochloride CAS No. 1276056-71-3

(3-Methoxypyridin-2-yl)methanamine dihydrochloride

Cat. No. B1457805
M. Wt: 211.09 g/mol
InChI Key: VLQAFDBPYQGJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Methoxypyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1588441-00-2 . It has a molecular weight of 174.63 and its IUPAC name is (3-methoxypyridin-2-yl)methanamine hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “(3-Methoxypyridin-2-yl)methanamine dihydrochloride” is 1S/C7H10N2O.ClH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(3-Methoxypyridin-2-yl)methanamine dihydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Novel Compounds

  • Antagonists for Osteoporosis Treatment : A study highlighted the synthesis and evaluation of a compound as a potent antagonist of the alpha(v)beta(3) receptor, showing promise for the prevention and treatment of osteoporosis. The research utilized a series of oxidized derivatives prepared by exposure to chemical oxidizing agents, aiding in the identification of active metabolites (Hutchinson et al., 2003).

Structural and Mechanistic Studies

  • Protonation Sites and Hydrogen Bonding : Research on the structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate provided insights into protonation sites and hydrogen bonding patterns, contributing to our understanding of molecular interactions and stability (Böck et al., 2021).

Drug Development and Modification

  • Modifications for Reducing Drug-Drug Interaction : A significant study focused on structural modifications of a 3-methoxy-2-aminopyridine compound to reduce its mutagenic potential and time-dependent drug-drug interaction, demonstrating the importance of chemical modifications in enhancing drug safety and efficacy (Palmer et al., 2012).

Advanced Material Synthesis

  • Polymerization Processes : The compound has been utilized in the design of catalytic carbonylative polymerizations of heterocycles, leading to the synthesis of polyesters and amphiphilic poly(amide-block-ester)s. This showcases its role in the development of new materials with potential applications in various industries (Liu & Jia, 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

(3-methoxypyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-7-3-2-4-9-6(7)5-8;;/h2-4H,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQAFDBPYQGJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxypyridin-2-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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